molecular formula C9H12N2 B1590208 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 624734-27-6

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1590208
CAS No.: 624734-27-6
M. Wt: 148.2 g/mol
InChI Key: LFTZMPMTTQWRLY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydro-naphthyridine ring

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, bioavailability, and specificity in its interactions with biological targets .

Properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7/h3,5,13H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKYZZSGAOUFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624734-27-6
Record name 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624734-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine in the synthesis described in the research?

A1: The research focuses on an "efficient synthesis" for a specific CCR-2 antagonist salt []. this compound is identified as a key intermediate in this synthetic pathway. This suggests its importance in producing the final compound, likely due to its specific chemical structure and reactivity enabling further modifications to reach the target molecule.

Q2: Are there other synthetic routes to produce this compound?

A2: While the provided abstract mentions an "efficient syntheses" for this compound [], it doesn't delve into alternative routes. It's plausible that other methods exist, potentially with different yields, costs, or environmental impacts. Further research in chemical literature would be necessary to explore alternative synthetic pathways.

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